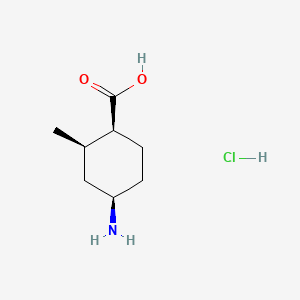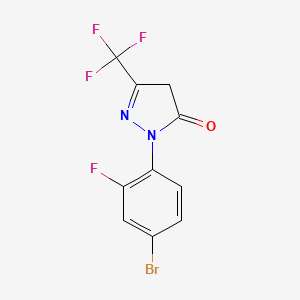
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves several steps, including the preparation of the cyclohexane ring and the introduction of the amino and carboxylic acid groups. The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification methods, such as crystallization and chromatography, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions often involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (1R,2S,4S)-bicyclo[2.2.1]heptan-2-amine hydrochloride
- 4-amino-2-methylcyclohexanol
- 2-methylcyclohexanecarboxylic acid
Uniqueness
Rel-(1S,2R,4R)-4-amino-2-methyl-cyclohexanecarboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and carboxylic acid functional groups. This combination of structural features allows it to participate in a wide range of chemical reactions and makes it valuable for various scientific research applications.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(1S,2R,4R)-4-amino-2-methylcyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5-4-6(9)2-3-7(5)8(10)11;/h5-7H,2-4,9H2,1H3,(H,10,11);1H/t5-,6-,7+;/m1./s1 |
InChI Key |
WVDBXEMRJRKDJF-IXUZKAFRSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC[C@@H]1C(=O)O)N.Cl |
Canonical SMILES |
CC1CC(CCC1C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,9-Dibromo-6,7-bis(4-((2-decyltetradecyl)oxy)phenyl)-[1,2,5]thiadiazolo[3,4-g]quinoxaline](/img/structure/B13907338.png)


![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)

![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)



![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)



![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
